6-Iodo-3-methylisoquinoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H8IN |
|---|---|
Molecular Weight |
269.08 g/mol |
IUPAC Name |
6-iodo-3-methylisoquinoline |
InChI |
InChI=1S/C10H8IN/c1-7-4-9-5-10(11)3-2-8(9)6-12-7/h2-6H,1H3 |
InChI Key |
VBSCCUPGAMCILP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)I)C=N1 |
Origin of Product |
United States |
Synthetic Methodologies for 6 Iodo 3 Methylisoquinoline and Analogs
Traditional Cyclization Approaches Leading to Isoquinoline (B145761) Scaffolds
Classic name reactions remain fundamental to the construction of the isoquinoline nucleus. These methods rely on intramolecular cyclization driven by strong acids and dehydrating conditions.
Bischler–Napieralski Reactions
The Bischler–Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines via the intramolecular electrophilic aromatic substitution of β-arylethylamides. chemistry-reaction.comwikipedia.org The reaction typically employs a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), under refluxing acidic conditions. wikipedia.orgnrochemistry.com The resulting dihydroisoquinoline can then be dehydrogenated to the aromatic isoquinoline using a catalyst like palladium on carbon (Pd/C). pharmaguideline.com
For the specific synthesis of 6-iodo-3-methylisoquinoline, the logical precursor would be N-[2-(4-iodophenyl)ethyl]acetamide . In this molecule, the acetyl group provides the carbon atom that becomes C3 and the attached methyl group of the final product. The cyclization is directed to the position para to the electron-withdrawing iodine substituent on the phenyl ring.
Two primary mechanisms are proposed for this reaction, differing in the timing of the elimination of the carbonyl oxygen. wikipedia.org
Mechanism I: Involves the formation of a dichlorophosphoryl imine-ester intermediate, which cyclizes before elimination.
Mechanism II: Proposes the formation of a more reactive nitrilium ion intermediate prior to the ring-closing step.
The reaction conditions can influence which pathway is dominant. wikipedia.org The presence of electron-donating groups on the aromatic ring generally facilitates the reaction, whereas electron-withdrawing groups, such as iodine, may require more forceful conditions, like refluxing in POCl₃ with P₂O₅. nrochemistry.comjk-sci.com A significant side reaction to consider is the retro-Ritter reaction, which can be minimized by using nitriles as solvents. organic-chemistry.org
| Starting Material | Reagents | Product | Notes |
| β-Arylethylamide | POCl₃ or P₂O₅, reflux | 3,4-Dihydroisoquinoline | General reaction. Product requires subsequent oxidation to form the isoquinoline. organic-chemistry.org |
| N-[2-(4-iodophenyl)ethyl]acetamide | POCl₃, P₂O₅, heat; then Pd/C, heat | This compound | Proposed specific route for the target compound. |
| Phenylethanols and Nitriles | Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) | 3,4-Dihydroisoquinoline | A modification that proceeds via a phenonium ion intermediate. organic-chemistry.org |
Pictet–Spengler Reactions
Discovered in 1911, the Pictet–Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. wikipedia.org To obtain the fully aromatic isoquinoline, a subsequent oxidation step is required.
To synthesize this compound via this route, one would start with 2-(4-iodophenyl)ethylamine and acetaldehyde . The reaction proceeds through the formation of an iminium ion, which is the key electrophile that attacks the aromatic ring. wikipedia.org While highly nucleophilic rings (like indoles) react under mild conditions, less activated rings, such as an iodinated phenyl group, typically require stronger acids and higher temperatures. wikipedia.org
The general applicability of this reaction has been expanded through various modifications. For instance, the use of microwave assistance has been shown to dramatically reduce reaction times and improve yields for libraries of substituted tetrahydroisoquinolines. organic-chemistry.org Another variation involves the formation of N-acyliminium ions, which are powerful electrophiles that can cyclize under milder conditions. wikipedia.org
| β-Arylethylamine | Carbonyl Compound | Catalyst/Conditions | Product |
| Phenethylamine | Dimethoxymethane | Concentrated HCl, heat | 1,2,3,4-Tetrahydroisoquinoline |
| 2-(4-iodophenyl)ethylamine | Acetaldehyde | Strong acid (e.g., TFA), heat; then oxidation | This compound |
| Tryptamine | Various Aldehydes | Protic or Lewis Acid | β-Carboline (Tetrahydro-β-carboline) |
Pomeranz–Fritsch Reactions and Modifications
The Pomeranz–Fritsch reaction, first described in 1893, is an acid-catalyzed synthesis of isoquinolines from the cyclization of a benzalaminoacetal (a Schiff base). thermofisher.comwikipedia.org The process typically involves two stages: first, the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine to form the Schiff base, and second, the acid-catalyzed ring closure to yield the isoquinoline. organicreactions.org
For the synthesis of this compound, the starting materials would be 4-iodobenzaldehyde and an aminoacetal derivative that can introduce the methyl group at the C3 position. The traditional use of 2,2-diethoxyethylamine (B48651) would lead to an unsubstituted C3. Therefore, a modified substrate or reaction pathway would be necessary. The yields of the Pomeranz–Fritsch reaction can vary widely, but it offers a route to substitution patterns that are difficult to achieve with other methods. organicreactions.org
A key modification, the Schlittler-Muller modification, allows for C1-substituted isoquinolines by condensing a substituted benzylamine (B48309) with glyoxal (B1671930) hemiacetal. thermofisher.com Another important variation is the Bobbitt modification, which leads to tetrahydroisoquinolines. thermofisher.com
| Benzaldehyde Derivative | Amine Derivative | Catalyst | Product |
| Benzaldehyde | 2,2-Diethoxyethylamine | Concentrated H₂SO₄ | Isoquinoline |
| 4-Iodobenzaldehyde | Modified Aminoacetal | H₂SO₄ or Lewis Acid | This compound |
| Various Alkoxybenzaldehydes | Aminoacetaldehyde dimethyl acetal | Dilute Mineral Acid (after tosylation) | Substituted Isoquinolines |
Modern Transition Metal-Catalyzed Syntheses
Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, offering milder reaction conditions, greater functional group tolerance, and novel pathways for bond formation compared to traditional methods.
Palladium-Catalyzed Cyclization and Cross-Coupling Strategies
Palladium catalysis offers a versatile toolkit for constructing the isoquinoline skeleton. One powerful strategy involves the palladium-catalyzed α-arylation of enolates. nih.gov This approach allows for the convergent and regioselective synthesis of polysubstituted isoquinolines. For the target molecule, this could involve coupling a ketone (like acetone) with an ortho-functionalized aryl halide, such as 2-formyl-5-iodobromobenzene, to create a 1,5-dicarbonyl precursor. Subsequent cyclization with an ammonia (B1221849) source would then furnish the this compound ring. rsc.org This method is particularly advantageous as it is not limited to electron-rich aromatic systems. nih.gov
Another prominent method is the Larock isoquinoline synthesis, which is a palladium-catalyzed cyclization/cross-coupling cascade of N-substituted o-(1-alkynyl)benzaldimines with electrophiles like aryl triflates. acs.org This provides a direct route to 3,4-disubstituted isoquinolines. Recent advancements have even led to asymmetric versions of this reaction to produce axially chiral isoquinolines. acs.org
| Reaction Type | Key Precursors | Catalyst System | Product Type |
| α-Arylation/Cyclization | Ketone enolate + ortho-formyl aryl halide | Pd(0) catalyst, Ligand, Base | Polysubstituted Isoquinoline |
| Intramolecular Coupling | ortho-Iodoaryl-substituted ester | Pd(PPh₃)₄, K₃PO₄ | Tetrahydroisoquinoline |
| Larock Synthesis | N-tert-butyl-o-(1-alkynyl)benzaldimine + Aryl triflate | Pd(OAc)₂, Ligand, Base | 3,4-Disubstituted Isoquinoline |
| Cascade Cyclocarbopalladation/Suzuki Coupling | Propargylic amide with aryl iodide moiety + Arylboronic acid | PdCl₂(PPh₃)₂ | 4-Methylene-3,4-dihydroisoquinolin-1(2H)-one |
Rhodium(III)-Catalyzed Annulation and Coupling Cascade Reactions
Rhodium(III)-catalyzed C-H activation and annulation reactions have emerged as highly efficient methods for synthesizing isoquinolines and related N-heterocycles under relatively mild conditions. acs.orgnih.gov These reactions often proceed with high regioselectivity and functional group tolerance.
One common approach involves the reaction of an aryl amidine with an α-substituted ketone (e.g., α-tosyloxy ketone), which serves as an oxidized alkyne equivalent. acs.org This redox-neutral annulation provides a direct route to 1-aminoisoquinolines. To obtain this compound, one might envision a pathway starting from a 4-iodobenzimidamide (B1598399) and reacting it with a suitable C2-synthon that installs the 3-methyl group.
Another strategy utilizes aryl ketone O-acyloximes and internal alkynes. acs.org The reaction is believed to proceed via an ortho-rhodation, C-H vinylation, and subsequent C-N bond formation, where the N-O bond of the oxime acts as an internal oxidant to maintain the Rh(III) catalytic cycle. This avoids the need for external oxidants like Cu(OAc)₂ which are often required in similar transformations. acs.org A novel approach also uses allyl carbonates as versatile C2 synthons in a cascade C-H activation/cyclization with benzimidates to rapidly access the isoquinoline core. rsc.org
| Reactant 1 | Reactant 2 | Catalyst System | Product Type |
| Aryl Amidine | α-MsO/TsO/Cl Ketone | [CpRhCl₂]₂ | 1-Aminoisoquinoline |
| Aryl Ketone O-Acyloxime | Internal Alkyne | [CpRhCl₂]₂, NaOAc | 1,3,4-Trisubstituted Isoquinoline |
| Benzimidate | Allyl Carbonate | CpRh(MeCN)₃₂ | Substituted Isoquinoline |
| O-pivaloyl benzhydroxamic acid | 3,3-disubstituted cyclopropene | CpRh(MeCN)₃₂ | 4-Substituted Isoquinolone |
Copper-Mediated Synthetic Routes
Copper catalysis has emerged as a cost-effective and efficient method for the synthesis of isoquinoline derivatives. These reactions often proceed under mild conditions and demonstrate broad functional group tolerance.
One prominent approach involves the copper(I)-iodide (CuI) mediated one-pot, multi-component reaction of 2-bromobenzaldehydes, terminal alkynes, and an amine source, such as tert-butyl amine. sioc-journal.cn This method provides a convenient and highly efficient pathway to 3-substituted isoquinolines under microwave irradiation. sioc-journal.cn Another significant copper-catalyzed strategy is the intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives. nih.gov This environmentally friendly method, often conducted in water, can selectively produce either isoquinolines or isoquinoline N-oxides by choosing to protect or deprotect the oxime's hydroxyl group. nih.gov The reaction proceeds efficiently with CuI as the catalyst, without the need for additional ligands or additives. nih.gov
A further example is the copper(I)-catalyzed tandem reaction involving 2-bromoaryl ketones, terminal alkynes, and acetonitrile (B52724) (CH₃CN), which serves as the nitrogen atom source. This three-component [3 + 2 + 1] cyclization produces densely functionalized isoquinolines with high selectivity. organic-chemistry.org
Table 1: Examples of Copper-Catalyzed Isoquinoline Synthesis
| Starting Materials | Catalyst | Key Conditions | Product Type | Yield | Reference |
| (E)-1-(2-(phenylethynyl)phenyl)ethanone O-methyl oxime | 10 mol% CuI | H₂O, 80 °C, 15 h | 1-methyl-3-phenylisoquinoline | 95% | nih.gov |
| 2-bromobenzaldehyde (B122850), terminal alkyne, tert-butyl amine | CuI | Microwave irradiation | 3-substituted isoquinoline | - | sioc-journal.cn |
| 2-bromoaryl ketone, terminal alkyne, CH₃CN | Copper(I) | - | Densely functionalized isoquinoline | - | organic-chemistry.org |
Ruthenium, Cobalt, and Manganese Catalysis in Isoquinoline Formation
Ruthenium, cobalt, and manganese complexes are effective catalysts for isoquinoline synthesis, primarily through C-H activation and annulation pathways. These transition metals offer unique reactivity profiles for constructing the heterocyclic core.
Ruthenium(II) catalysts, such as [{RuCl₂(p-cymene)}₂], are widely used. Aromatic and heteroaromatic ketoximes can undergo regioselective cyclization with alkynes in the presence of a catalytic amount of [{RuCl₂(p-cymene)}₂] and a sodium acetate (B1210297) (NaOAc) cocatalyst to yield isoquinoline derivatives in good to excellent yields. organic-chemistry.org Ruthenium complexes are also capable of catalyzing the C-H functionalization/annulation of primary benzylamines with sulfoxonium ylides, using the free amine as a directing group to provide isoquinolines without an external oxidant. organic-chemistry.orgmdpi.com The mechanism of ruthenium-catalyzed oxidative annulations of isoquinolones with alkynes involves an initial acetate-assisted C-H bond activation, followed by alkyne insertion and subsequent oxidative coupling to release the product and regenerate the active Ru(II) catalyst. nih.gov
Cobalt and manganese catalysts also enable the synthesis of isoquinolones. For instance, Co(OAc)₂·4H₂O can catalyze the decarboxylative C–H/N–H activation/annulation of N-PyO benzamides with alkynyl carboxylic acids. mdpi.com Similarly, 3-substituted isoquinolones can be obtained from the reactions of N-(quinolin-8-yl)benzamides with alkynylsilanes using a combination of Mn(acac)₂ and CsF with a Co(OAc)₂·4H₂O catalyst. mdpi.com
C-H Activation/Annulation Cascade Reactions for Substituted Isoquinolines
Transition-metal-catalyzed C-H activation followed by annulation with unsaturated coupling partners is a powerful and atom-economical strategy for building substituted isoquinoline and isoquinolone scaffolds. mdpi.comresearchgate.net Rhodium and palladium are the most prominent metals used for these transformations.
Rhodium(III)-catalyzed C-H activation of benzamides or oximes and subsequent annulation with alkynes, allenes, or cyclopropenes is a well-established method for producing isoquinolones. mdpi.comrsc.org Vinyl acetate can also be employed as a convenient and inexpensive acetylene (B1199291) equivalent in these rhodium(III)-catalyzed processes. researchgate.net This approach has been successfully applied to the total synthesis of the natural product papaverine. researchgate.net
Palladium-catalyzed C-H activation/annulation of N-methoxy benzamides with 2,3-allenoic acid esters provides a route to 3,4-substituted hydroisoquinolones with good yields and excellent regioselectivity. mdpi.com Another palladium-catalyzed method involves the sequential α-arylation of ketones with o-halobenzamides followed by a cyclization step, offering a convergent and regioselective route to polysubstituted isoquinolines. nih.gov This latter method is robust, works for both electron-rich and electron-poor systems, and can be adapted to produce isoquinoline N-oxides by using hydroxylamine (B1172632) hydrochloride in the cyclization step. nih.gov
Multi-Component Reactions (MCRs) for Isoquinoline Diversity
Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. beilstein-journals.org This strategy is valued for its operational simplicity, atom economy, and ability to rapidly generate molecular diversity, making it ideal for creating libraries of substituted isoquinolines. beilstein-journals.orgnih.gov
Several MCRs have been developed for isoquinoline synthesis. A three-component reaction between isatin, tetrahydroisoquinoline, and a terminal alkyne can produce complex 5,6-dihydropyrrolo[2,1-a]isoquinolines. acs.org Another example is a copper-catalyzed one-pot synthesis from 2-bromobenzaldehydes, terminal alkynes, and an amine, which efficiently yields 3-substituted isoquinolines. sioc-journal.cn Furthermore, MCRs can be used to generate fused heterocyclic systems, such as the synthesis of imidazopyridine-fused isoquinolinones. beilstein-journals.org
Stereoselective and Enantioselective Synthetic Approaches to Substituted Isoquinolines
The development of stereoselective and enantioselective methods is crucial for synthesizing chiral isoquinoline alkaloids and their analogs, which often exhibit significant biological activity. rsc.org Most strategies focus on creating asymmetry at the C-1 position of the tetrahydroisoquinoline (THIQ) core. rsc.orgclockss.org
A common and effective approach is the enantioselective reduction of a prochiral 1-substituted-3,4-dihydroisoquinoline (DHIQ), which is typically prepared via the Bischler-Napieralski reaction. rsc.org This reduction can be accomplished using several methods:
Hydrogenation with a chiral catalyst: Homogeneous catalytic hydrogenation using chiral ruthenium or rhodium complexes, such as those bearing the BINAP ligand, has proven highly effective. clockss.org
Use of chiral hydride reducing agents. rsc.org
Reduction of DHIQs containing a chiral auxiliary: A chiral group, often attached to the nitrogen atom, can direct the stereochemical outcome of the reduction by an achiral hydride reagent. rsc.orgclockss.org
Enzymatic catalysis. rsc.org
Beyond reduction, asymmetric induction strategies involve placing a chiral auxiliary on the nitrogen of an isoquinoline synthon or within the C-1 substituent. Natural amino acids are frequently used as chiral building blocks for these syntheses. clockss.org
Direct Iodination Strategies and Regioselective Considerations in Isoquinoline Synthesis
Direct C-H iodination of the isoquinoline core is a desirable strategy for introducing an iodine atom without requiring pre-functionalized starting materials. The primary challenge in this approach is controlling the regioselectivity—the position at which the iodine atom is introduced.
A radical-based direct C–H iodination protocol has been developed for various nitrogen-containing heterocycles, including isoquinoline. scispace.comrsc.org This method typically uses potassium persulfate (K₂S₂O₈) and sodium iodide. For the parent, unsubstituted isoquinoline, this reaction has been reported to yield the C4-iodinated product selectively. scispace.com
Achieving iodination at the C-6 position, as required for this compound, necessitates overcoming the inherent reactivity patterns of the isoquinoline nucleus. Electrophilic substitution on the isoquinoline ring generally occurs at the C5 and C8 positions. Therefore, direct electrophilic iodination would not be expected to yield the 6-iodo isomer in significant amounts.
To achieve 6-iodination, one would likely need to employ a substrate with a directing group that favors substitution at the C6 position or use a metal-catalyzed C-H functionalization approach where the regioselectivity is controlled by a directing group or the inherent mechanism of the catalyst. An alternative is to start with a benzene (B151609) ring already containing the iodine atom in the correct position and then construct the isoquinoline ring around it using the methods described in the preceding sections.
Synthesis of this compound Derivatives
The synthesis of specific derivatives such as this compound can be achieved by combining the strategies of ring formation and halogenation. While a direct, one-step synthesis may not be readily available, several logical retrosynthetic pathways can be proposed based on established methodologies.
Route 1: Ring Formation Followed by Iodination This approach would begin with the synthesis of 3-methylisoquinoline (B74773). This could be accomplished via a copper-catalyzed reaction of a 2-bromobenzaldehyde with propyne (B1212725) and an amine source. sioc-journal.cn The subsequent step would be the direct iodination of 3-methylisoquinoline. The existing methyl group at the C3 position would influence the regiochemical outcome of the iodination, although achieving selective C6-iodination might still be challenging and could result in a mixture of isomers.
Route 2: Ring Construction from an Iodinated Precursor A more regioselective and convergent approach involves starting with a commercially available, appropriately substituted benzene derivative. For example, a 2-bromo-4-iodobenzaldehyde (B1520077) could serve as the starting material. This precursor could then be subjected to a multi-component reaction with propyne (to install the 3-methyl group) and an amine in the presence of a copper or palladium catalyst to construct the 3-methyl-6-iodoisoquinoline ring system in a single, highly controlled step. sioc-journal.cnnih.gov
Another viable strategy involves the cyclization of a 2-alkynylbenzaldoxime. thieme-connect.de A 2-alkynyl-5-iodobenzaldoxime could be synthesized and then subjected to a cyclization-deoxygenation sequence to yield the desired this compound derivative. thieme-connect.de
Chemical Transformations and Reactivity Profiles of 6 Iodo 3 Methylisoquinoline
Reactivity of the Iodine Substituent
The carbon-iodine bond at the 6-position of the isoquinoline (B145761) ring is a key site for a variety of chemical transformations. The high polarizability and relatively low bond strength of the C-I bond make the iodine atom an excellent leaving group in several reaction types.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for aryl halides. In this type of reaction, a nucleophile displaces a halide ion from the aromatic ring. The success of SNAr reactions is highly dependent on the electronic properties of the aromatic system. Aromatic rings are generally electron-rich and thus not intrinsically susceptible to nucleophilic attack. For an SNAr reaction to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, typically positioned ortho or para to the leaving group. These groups help to stabilize the negative charge of the intermediate Meisenheimer complex that forms during the reaction.
In the case of 6-iodo-3-methylisoquinoline, the isoquinoline ring itself is somewhat electron-deficient, which can facilitate nucleophilic attack compared to a simple benzene (B151609) ring. However, the absence of strong electron-withdrawing groups ortho or para to the iodine atom at the 6-position means that classical SNAr reactions are generally not favored under standard conditions. Stronger nucleophiles and more forcing reaction conditions would likely be required to achieve substitution, and such reactions may have limited synthetic utility due to the potential for side reactions.
Oxidative Coupling Reactions
The iodine substituent at the 6-position makes this compound an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions. nih.govwikipedia.org These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds and represent some of the most important transformations for aryl halides. The general reactivity trend for aryl halides in these reactions is I > Br > Cl, making iodo-substituted compounds like this compound highly reactive. wikipedia.org
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. organic-chemistry.org This method is widely used for the formation of biaryl compounds. For this compound, a Suzuki-Miyaura coupling would lead to the formation of 6-aryl-3-methylisoquinolines.
Table 1: Representative Suzuki-Miyaura Coupling of this compound
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |
| This compound | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 6-Aryl-3-methylisoquinoline |
Heck Reaction: The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene. wikipedia.orgacs.org This reaction is catalyzed by a palladium complex and requires a base. The reaction of this compound with an alkene would yield a 6-alkenyl-3-methylisoquinoline.
Table 2: Representative Heck Reaction of this compound
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |
| This compound | Alkene | Pd(OAc)₂ | Et₃N | DMF | 6-Alkenyl-3-methylisoquinoline |
Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl iodide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. nih.govwikipedia.org This is a highly effective method for the synthesis of arylalkynes. The Sonogashira coupling of this compound would produce 6-alkynyl-3-methylisoquinolines.
Table 3: Representative Sonogashira Coupling of this compound
| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Solvent | Product |
| This compound | Terminal alkyne | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 6-Alkynyl-3-methylisoquinoline |
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is used to form carbon-nitrogen bonds by coupling an aryl halide with an amine. wikipedia.orglibretexts.org It is a versatile method for the synthesis of arylamines. The reaction of this compound with a primary or secondary amine would yield the corresponding 6-amino-3-methylisoquinoline derivative.
Table 4: Representative Buchwald-Hartwig Amination of this compound
| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Product |
| This compound | Primary or Secondary Amine | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 6-(Amino)-3-methylisoquinoline |
Reactivity of the Methyl Substituent at Position 3
The methyl group at the 3-position of the isoquinoline ring is generally less reactive than a methyl group at the 1-position. This is due to the electronic effects of the ring nitrogen. Nevertheless, the alpha-hydrogens of the C3-methyl group possess a degree of acidity and can be removed by a strong base to form a carbanionic species. This allows for subsequent functionalization.
Functionalization via Alpha-Hydrogens
The primary mode of reactivity for the C3-methyl group involves condensation reactions with carbonyl compounds, particularly aldehydes. In the presence of a suitable catalyst, such as a Lewis acid or under acidic conditions, the methyl group can react with aldehydes like benzaldehyde (B42025) to form a styrylisoquinoline derivative after dehydration.
For instance, the condensation of 2-methylquinoline (B7769805) with benzaldehydes has been studied, proceeding through an addition-elimination mechanism. quimicaorganica.org A similar reactivity pattern can be anticipated for 3-methylisoquinoline (B74773) derivatives.
Table 5: Representative Condensation Reaction of this compound
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Intermediate | Product |
| This compound | Benzaldehyde | Acetic anhydride (B1165640), heat | Aldol-type adduct | 6-Iodo-3-styrylisoquinoline |
Reactivity of the Isoquinoline Core
The isoquinoline nucleus is an aromatic system, and as such, it can undergo electrophilic aromatic substitution (SEAr). The position of substitution is influenced by the electronic properties of both the pyridine (B92270) and benzene rings, as well as the directing effects of the existing substituents.
Electrophilic Aromatic Substitution Patterns
In isoquinoline itself, electrophilic aromatic substitution preferentially occurs on the benzene ring rather than the more electron-deficient pyridine ring. The positions most susceptible to electrophilic attack are C5 and C8. nih.gov The stability of the resulting Wheland intermediate, a resonance-stabilized carbocation, dictates this regioselectivity. Attack at C5 or C8 allows the positive charge to be delocalized without disrupting the aromaticity of the pyridine ring in all resonance structures.
In this compound, the outcome of an electrophilic aromatic substitution reaction will be determined by the combined directing effects of the iodine and methyl substituents, in addition to the inherent reactivity of the isoquinoline core.
Iodine at C6: Halogens are deactivating groups due to their inductive electron-withdrawing effect, but they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance to stabilize the carbocation intermediate. wikipedia.org Thus, the iodine at C6 would direct incoming electrophiles to the C5 and C7 positions.
Methyl at C3: The methyl group is an activating, ortho, para-directing group. However, it is located on the pyridine ring, which is generally deactivated towards electrophilic attack. Its influence on the reactivity of the benzene ring is therefore minimal.
Considering these factors, the C5 position is activated by the ortho-directing effect of the iodine at C6 and is also an inherently favored position for electrophilic attack on the isoquinoline nucleus. The C7 position is also activated by the ortho-directing effect of the iodine. Therefore, electrophilic substitution on this compound is most likely to occur at the C5 position, with potential for some substitution at the C7 position, depending on the specific reaction conditions and the nature of the electrophile.
Table 6: Predicted Products of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Major Product | Minor Product |
| Nitration | HNO₃, H₂SO₄ | 5-Nitro-6-iodo-3-methylisoquinoline | 7-Nitro-6-iodo-3-methylisoquinoline |
| Halogenation | Br₂, FeBr₃ | 5-Bromo-6-iodo-3-methylisoquinoline | 7-Bromo-6-iodo-3-methylisoquinoline |
| Sulfonation | SO₃, H₂SO₄ | 3-Methyl-6-iodoisoquinoline-5-sulfonic acid | 3-Methyl-6-iodoisoquinoline-7-sulfonic acid |
Nucleophilic Addition and Ring-Opening Pathways
The isoquinoline nucleus is inherently susceptible to nucleophilic attack, particularly at the C1 position, due to the electron-withdrawing nature of the imine functionality. The presence of a methyl group at the 3-position in this compound can electronically influence this reactivity, while the iodo group on the carbocyclic ring primarily serves as a handle for further functionalization rather than directly participating in the initial nucleophilic addition to the heterocyclic ring.
One of the classic examples of nucleophilic addition to isoquinolines is the Reissert reaction . wikipedia.org In this reaction, the isoquinoline is treated with an acid chloride and a cyanide source, typically potassium cyanide or trimethylsilyl (B98337) cyanide, to form a 1-acyl-2-cyano-1,2-dihydroisoquinoline derivative, known as a Reissert compound. clockss.org For this compound, this reaction would proceed as depicted below, yielding a stable intermediate that can be subsequently hydrolyzed to produce valuable derivatives like 2-carboxy-1,2-dihydro-6-iodo-3-methylisoquinoline.
Illustrative Reissert Reaction of this compound
| Reactants | Reagents | Product (Reissert Compound) |
|---|
While the isoquinoline ring itself is generally stable, ring-opening reactions can be induced under specific conditions, often following an initial activation step. For instance, quaternization of the isoquinoline nitrogen with an alkyl halide enhances the electrophilicity of the ring system, making it more susceptible to cleavage by strong nucleophiles. However, direct ring-opening of the this compound core without prior activation is not a commonly observed pathway under standard nucleophilic addition conditions.
Cascade and Tandem Reactions Incorporating the this compound Moiety
The true synthetic utility of this compound is prominently displayed in its application in cascade and tandem reactions, where the iodo group plays a pivotal role. The carbon-iodine bond serves as an excellent site for transition-metal-catalyzed cross-coupling reactions, which can initiate a sequence of intramolecular events to construct complex polycyclic systems.
Palladium-catalyzed reactions are particularly prevalent in this context. researchtrend.net For example, a tandem Heck reaction sequence can be envisioned. organic-chemistry.orgwikipedia.org In such a process, this compound could first undergo an intermolecular Heck reaction with an appropriately functionalized alkene. The resulting product, still bearing a reactive site, could then participate in a subsequent intramolecular cyclization, leading to the formation of a fused heterocyclic system. The specifics of the cascade would be highly dependent on the nature of the coupling partner.
A hypothetical palladium-catalyzed tandem Heck-type cyclization is outlined below:
Hypothetical Tandem Heck Reaction of this compound
| Reaction Step | Description |
|---|---|
| Step 1: Oxidative Addition | Pd(0) catalyst inserts into the C-I bond of this compound. |
| Step 2: Carbopalladation | The resulting organopalladium species adds across an alkene coupling partner. |
| Step 3: Intramolecular Cyclization | A suitably positioned functional group on the newly introduced side chain undergoes an intramolecular reaction with a part of the isoquinoline core. |
| Step 4: Reductive Elimination | The Pd catalyst is regenerated, and the final cyclized product is released. |
Furthermore, palladium-promoted cascade reactions involving isonitriles have been shown to be effective for the synthesis of complex alkaloids. nih.govelsevierpure.com By analogy, this compound could potentially react with an isonitrile in the presence of a palladium catalyst to initiate a cascade of cyclizations, ultimately affording intricate polycyclic aromatic compounds. The reaction would likely proceed through the formation of an organopalladium intermediate at the 6-position, which is then intercepted by the isonitrile to trigger the cascade.
The research into the specific cascade and tandem reactions of this compound is an active area of synthetic chemistry, with the potential to unlock novel and efficient pathways to a wide array of functionalized heterocyclic molecules.
Role As a Versatile Synthetic Intermediate and Building Block
Application in Cross-Coupling Reactions
Cross-coupling reactions are a cornerstone of modern organic synthesis, and iodoarenes like 6-iodo-3-methylisoquinoline are excellent substrates for these transformations due to the high reactivity of the C-I bond.
The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. nih.govlibretexts.orgorganic-chemistry.org While specific studies detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in publicly available literature, the general reactivity of iodo-substituted heterocycles suggests its high applicability. researchgate.netnih.gov In a typical reaction, this compound would be reacted with a boronic acid or a boronate ester in the presence of a palladium catalyst and a base to yield the corresponding 6-aryl- or 6-vinyl-3-methylisoquinoline.
Table 1: Representative Suzuki-Miyaura Coupling of a Halo-Isoquinoline This table presents a representative example of a Suzuki-Miyaura coupling reaction involving a halo-isoquinoline to illustrate the expected transformation, as specific data for this compound is not readily available.
| Entry | Aryl Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 92 |
The Heck reaction is a palladium-catalyzed method for the alkenylation of aryl or vinyl halides. thieme-connect.denih.govresearchgate.net This reaction allows for the introduction of an alkene moiety at the 6-position of the isoquinoline (B145761) core. Although specific examples with this compound are not prevalent in the literature, iodoarenes are known to be highly reactive under Heck conditions. The reaction of this compound with an alkene, such as an acrylate or styrene, in the presence of a palladium catalyst and a base would be expected to proceed efficiently to form 6-alkenyl-3-methylisoquinolines. researchgate.net
Table 2: Illustrative Heck Reaction of an Iodo-Heterocycle with an Alkene This table provides an illustrative example of a Heck reaction to demonstrate the likely outcome, as specific experimental data for this compound is limited.
| Entry | Alkene | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | Methyl acrylate | Pd(OAc)₂ | Et₃N | DMF | 90 |
| 2 | Styrene | PdCl₂(PPh₃)₂ | NaOAc | DMAc | 82 |
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. rsc.orgnih.govbeilstein-journals.orgscielo.org.mx This reaction is a powerful tool for the synthesis of arylalkynes. The high reactivity of the C-I bond in this compound makes it an excellent substrate for Sonogashira coupling. Reaction with various terminal alkynes would provide access to a wide range of 6-alkynyl-3-methylisoquinolines, which are valuable intermediates for further transformations or as final products in materials science. rsc.org
Table 3: Representative Sonogashira Coupling of an Iodoarene with a Terminal Alkyne This table shows a representative Sonogashira coupling to illustrate the expected chemical transformation, as specific data for this compound is not widely available.
The Negishi and Stille couplings are other important palladium-catalyzed cross-coupling reactions that utilize organozinc and organotin reagents, respectively. organic-chemistry.orgwikipedia.orgwikipedia.orgresearchgate.netrsc.org
The Negishi coupling is known for its high functional group tolerance and the ability to form C(sp²)-C(sp³), C(sp²)-C(sp²), and C(sp²)-C(sp) bonds. wikipedia.org The reaction of this compound with an organozinc reagent would provide an efficient route to various substituted isoquinolines.
The Stille coupling offers the advantage of using air- and moisture-stable organostannane reagents. wikipedia.orgorganic-chemistry.orgharvard.eduuwindsor.ca Coupling of this compound with a variety of organostannanes, such as vinyl-, aryl-, or alkynylstannanes, would be a feasible method for introducing diverse functional groups at the 6-position.
Table 4: Illustrative Negishi and Stille Coupling Reactions This table provides illustrative examples of Negishi and Stille couplings, as specific experimental data for this compound is scarce.
| Reaction | Organometallic Reagent | Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|
| Negishi | Ethylzinc chloride | Pd(PPh₃)₄ | THF | 80 |
| Stille | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | Toluene | 88 |
| Negishi | Phenylzinc chloride | Pd(dppf)Cl₂ | DMAc | 85 |
Precursor for Advanced Functionalization and Scaffold Modification
Beyond its direct use in cross-coupling reactions, this compound serves as a crucial starting material for more complex molecular architectures. The iodo group can be transformed into other functional groups, such as amino, hydroxyl, or cyano groups, through various nucleophilic substitution reactions, often mediated by transition metals. These transformations significantly expand the chemical space accessible from this versatile building block.
The isoquinoline core itself is a prominent scaffold in medicinal chemistry, and the ability to functionalize the 6-position is of great importance for modulating the pharmacological properties of isoquinoline-based drug candidates. nih.govrsc.orgmdpi.com By using this compound as a starting point, chemists can systematically modify the scaffold to optimize ligand-receptor interactions, improve pharmacokinetic profiles, and develop novel therapeutic agents.
Utilization in Radiochemistry Research
The field of radiochemistry often utilizes iodo-substituted precursors for the introduction of radioisotopes, such as iodine-123, iodine-125, and iodine-131, which are used in diagnostic imaging (SPECT and PET) and radiotherapy. mdpi.comnih.govnih.gov The C-I bond in this compound can be a site for radioiodine exchange or for the introduction of other radiolabels via Stille or Suzuki reactions with radiolabeled organometallic reagents.
While specific studies on the radiosynthesis of this compound derivatives are not widely reported, the general principles of radiolabeling iodoarenes are well-established. mdpi.com For instance, a common strategy involves the synthesis of a non-radioactive standard and then adapting the synthesis for the introduction of a radionuclide in the final step. The development of radiolabeled isoquinoline derivatives is an active area of research for the development of new imaging agents for neurological disorders and cancer.
Precursors for Halogen-Based Radiotracers (e.g., [¹⁸F] and [¹²⁵I] Labeling)
The transformation of this compound into a radiotracer involves the introduction of a positron-emitting (like ¹⁸F) or gamma-emitting (like ¹²⁵I) radionuclide. The strategy for introducing these isotopes differs based on the halogen.
For [¹²⁵I] labeling , the existing iodine atom on the this compound molecule can be replaced with the radioactive isotope ¹²⁵I. This can be achieved through isotopic exchange reactions, where the non-radioactive ¹²⁷I is swapped with ¹²⁵I. However, a more common and efficient method for radioiodination is through iodo-destannylation of a stannylated precursor. nih.govmdpi.com This involves first converting the iodo-compound into an organotin derivative, which then readily reacts with a source of radioactive iodine.
For [¹⁸F] labeling , direct replacement of the iodine atom with ¹⁸F is not a feasible route. Instead, this compound must first be converted into a suitable precursor for nucleophilic radiofluorination. One such precursor is a diaryliodonium salt. These salts can be synthesized from iodoarenes and are effective precursors for the introduction of [¹⁸F]fluoride. nih.gov Another approach is to convert the iodo-group into a boronic ester, which can then undergo a copper-mediated radiofluorination reaction to introduce the ¹⁸F atom.
The following table summarizes the precursor strategies for radiolabeling this compound:
| Radiotracer | Precursor Strategy from this compound | Key Transformation |
| [¹²⁵I]-labeled isoquinoline | Conversion to a stannylated precursor | Stannylation |
| [¹⁸F]-labeled isoquinoline | Conversion to a diaryliodonium salt | Formation of diaryliodonium salt |
| [¹⁸F]-labeled isoquinoline | Conversion to a boronic ester | Borylation |
Synthesis of Stannylated Precursors for Radiohalogenation
The synthesis of stannylated precursors is a critical step for efficient radiohalogenation, particularly for introducing iodine isotopes. A common method to synthesize a stannylated derivative from an aryl iodide like this compound is through a palladium-catalyzed stannylation reaction. nih.gov
This reaction typically involves treating the aryl iodide with a distannane reagent, such as hexabutyldistannane ((Bu₃Sn)₂), in the presence of a palladium catalyst. The conditions for this reaction are generally mild, making it compatible with a variety of functional groups that might be present on the target molecule. nih.gov
A general reaction scheme for the synthesis of a stannylated 3-methylisoquinoline (B74773) from this compound is as follows:
Reaction: this compound + (Bu₃Sn)₂ → 6-(Tributylstannyl)-3-methylisoquinoline + Bu₃SnI
| Reactant | Reagent | Catalyst | Product |
| This compound | Hexabutyldistannane ((Bu₃Sn)₂) | Palladium complex (e.g., Pd(PPh₃)₄) | 6-(Tributylstannyl)-3-methylisoquinoline |
This stannylated precursor, 6-(tributylstannyl)-3-methylisoquinoline, can then be used in a subsequent radioiodination step. The iodo-destannylation reaction proceeds with high efficiency and under mild conditions, making it an attractive method for the preparation of radioiodinated compounds. mdpi.com This involves reacting the stannylated precursor with a source of radioactive iodine, such as [¹²⁵I]NaI, in the presence of a mild oxidizing agent. The resulting radiolabeled 6-[¹²⁵I]iodo-3-methylisoquinoline can then be purified and used for imaging studies.
Advanced Spectroscopic and Structural Elucidation in Synthetic Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules like 6-Iodo-3-methylisoquinoline. Both ¹H and ¹³C NMR spectroscopies provide critical information regarding the molecular framework, connectivity, and electronic environment of the constituent atoms.
In a representative ¹H NMR spectrum of a related compound, 3-iodo-6-methylquinoline, recorded in deuterated chloroform (CDCl₃) on a 400 MHz spectrometer, the chemical shifts (δ) are observed in parts per million (ppm). The spectrum displays distinct signals corresponding to each unique proton in the molecule. For instance, singlet signals are observed for the protons on the quinoline ring at positions 2 and 4, and for the methyl group protons. Aromatic protons on the benzene (B151609) ring typically appear as doublets or multiplets, with their coupling constants (J) providing information about the spatial relationship between neighboring protons. rsc.org
Similarly, ¹³C NMR spectroscopy provides insights into the carbon skeleton. In the case of 6-fluoro-3-iodoquinoline, the spectrum reveals signals for each carbon atom, with their chemical shifts influenced by their hybridization and proximity to electronegative atoms like nitrogen and iodine. rsc.org
For this compound, a detailed analysis of 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be necessary for the unambiguous assignment of all proton and carbon signals, confirming the specific substitution pattern of the isoquinoline (B145761) core.
Table 1: Representative ¹H NMR Data for a Related Iodo-methyl-quinoline Isomer (Note: Data for 3-Iodo-6-methylquinoline is provided for illustrative purposes due to the absence of published data for this compound.)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 8.95 | s | H-2 |
| 8.40 | s | H-4 |
| 7.94 | d (J = 8.6 Hz) | H-8 |
| 7.54 | d (J = 8.5 Hz) | H-7 |
| 7.42 | s | H-5 |
| 2.52 | s | -CH₃ |
Table 2: Representative ¹³C NMR Data for a Related Iodo-quinoline Derivative (Note: Data for 6-Fluoro-3-iodoquinoline is provided for illustrative purposes.)
| Chemical Shift (δ, ppm) |
| 161.9, 159.4, 154.9, 142.9, 132.1, 130.4, 120.2, 109.7, 91.1 |
Mass Spectrometry (MS) in Reaction Monitoring and Intermediate Identification
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and can be instrumental in monitoring the progress of a chemical reaction and identifying transient intermediates. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule.
For this compound (C₁₀H₈IN), the expected exact mass can be calculated and compared with the experimental value obtained from HRMS. For instance, the HRMS data for a related compound, 6-fluoro-3-iodoquinoline, shows the calculated mass for its protonated form ([M+H]⁺) as 273.9529, with the found value being 273.9522, confirming its elemental formula. rsc.org
In a synthetic context, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) can be used to track the consumption of starting materials and the formation of this compound in real-time. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading. The fragmentation pattern observed in the mass spectrum, often generated by techniques like electron ionization (EI), can provide structural information by showing the masses of characteristic fragments resulting from the cleavage of specific bonds within the molecule. This fragmentation is key to distinguishing between isomers.
Table 3: High-Resolution Mass Spectrometry Data for a Related Iodo-quinoline Derivative (Note: Data for 6-Fluoro-3-iodoquinoline is provided for illustrative purposes.)
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 273.9529 | 273.9522 |
X-ray Crystallography for Definitive Solid-State Structural Confirmation
While NMR and MS provide crucial data on connectivity and composition, X-ray crystallography offers the ultimate, unambiguous confirmation of a molecule's three-dimensional structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
Application of Other Advanced Analytical Techniques for Compound Characterization
Beyond the primary techniques of NMR, MS, and X-ray crystallography, other analytical methods are employed to provide a complete characterization profile of this compound.
Infrared (IR) Spectroscopy: This technique is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching and bending in the aromatic and methyl groups, C=N and C=C stretching vibrations within the isoquinoline ring system, and a C-I stretching vibration, typically found in the lower frequency region of the spectrum.
Elemental Analysis: This method determines the percentage composition of carbon, hydrogen, and nitrogen in the compound. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula (C₁₀H₈IN) to confirm the compound's purity and empirical formula.
Theoretical and Mechanistic Investigations of Isoquinoline Reactions
Computational Chemistry Studies on Reaction Pathways and Energetics
Reaction Pathways in Cross-Coupling Reactions:
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are common methods for the functionalization of aryl halides. rsc.orgwikipedia.org The generally accepted mechanism for these reactions involves a catalytic cycle consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination. rsc.org
For a hypothetical Suzuki-Miyaura coupling of 6-Iodo-3-methylisoquinoline with an organoboron reagent, the reaction pathway can be computationally modeled. The initial step, oxidative addition of the C-I bond to a Pd(0) complex, is often considered the rate-determining step. rsc.org DFT calculations can elucidate the structure of the transition state for this step and determine its activation energy.
Energetics and Transition State Analysis:
Computational studies provide detailed energetic profiles of reaction pathways, including the relative energies of reactants, intermediates, transition states, and products. This information is critical for predicting reaction feasibility and selectivity. For instance, in the Sonogashira coupling of an aryl halide, DFT calculations have shown that the oxidative addition step has the highest activation energy, thus being the rate-determining step of the catalytic cycle. nih.gov
A simplified representation of a calculated energy profile for a generic cross-coupling reaction is presented in Table 1.
| Reaction Step | Intermediate/Transition State | Relative Gibbs Free Energy (kcal/mol) |
|---|---|---|
| Reactants | Pd(0)L2 + this compound | 0.0 |
| Oxidative Addition | Transition State 1 (TS1) | +18.5 |
| Oxidative Addition Intermediate | -5.2 | |
| Transmetalation | Transition State 2 (TS2) | +12.0 |
| Transmetalation Intermediate | -15.8 | |
| Reductive Elimination | Transition State 3 (TS3) | +8.5 |
| Products | Coupled Product + Pd(0)L2 | -25.0 |
This table is illustrative and based on typical values for related aryl halide cross-coupling reactions. The actual values for this compound would require specific DFT calculations.
Kinetic Studies and Reaction Rate Analysis
Kinetic studies provide experimental data on reaction rates, which are essential for validating proposed mechanisms derived from computational studies. The rate of a reaction can be influenced by various factors, including the concentration of reactants and catalysts, temperature, and the nature of the solvent.
For palladium-catalyzed cross-coupling reactions involving aryl iodides, the reaction rate is often found to be dependent on the concentrations of both the aryl halide and the palladium catalyst. This is consistent with a rate-determining step that involves the interaction of these two species, namely the oxidative addition.
A general rate law for such a reaction can be expressed as:
Rate = k[Aryl Halide][Pd Catalyst]
Where 'k' is the rate constant. Kinetic experiments can determine the order of the reaction with respect to each reactant and provide a quantitative measure of the reaction's speed under specific conditions.
While specific kinetic data for reactions of this compound is scarce, studies on the kinetics of Negishi cross-coupling reactions of other aryl halides have shown that the oxidative addition is indeed the rate-determining step. rsc.org
Isotopic Labeling Experiments for Mechanistic Elucidation
Isotopic labeling is a powerful technique used to trace the fate of specific atoms throughout a chemical reaction, thereby providing definitive evidence for proposed mechanistic pathways. nih.gov By replacing an atom with one of its heavier isotopes (e.g., ¹³C for ¹²C, or ²H for ¹H), chemists can follow the labeled atom's position in the products and intermediates. nih.gov
For instance, in the context of a cross-coupling reaction of this compound, a ¹³C-label could be incorporated into the methyl group at the 3-position. Analysis of the product would confirm whether the methyl group remains at its original position or undergoes any rearrangement during the reaction, which would be unexpected in a standard cross-coupling mechanism.
Another application of isotopic labeling is the kinetic isotope effect (KIE), where the rate of a reaction is compared between a normal reactant and its isotopically substituted counterpart. A significant KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step.
While no specific isotopic labeling studies have been reported for this compound, this technique has been widely applied to elucidate the mechanisms of various organic reactions, including those involving other heterocyclic systems. nih.gov
Identification and Characterization of Reactive Intermediates
Reactive intermediates are short-lived, high-energy species that are formed during a chemical reaction but are not the final products. Their identification and characterization are crucial for a complete understanding of the reaction mechanism.
In palladium-catalyzed cross-coupling reactions, key reactive intermediates include organopalladium complexes formed during the catalytic cycle. rsc.org For the reaction of this compound, the expected intermediates would be:
Pd(0)L₂: The active catalyst.
(3-methylisoquinolin-6-yl)Pd(II)(I)L₂: The oxidative addition product.
(3-methylisoquinolin-6-yl)Pd(II)(R)L₂: The intermediate formed after transmetalation (where R is the organic group from the coupling partner).
These intermediates are typically highly reactive and present in low concentrations, making their direct observation challenging. However, advanced spectroscopic techniques such as NMR spectroscopy and mass spectrometry can be used to detect and characterize these transient species under specific reaction conditions. rsc.org For example, ESI-MS has been successfully employed to identify heterobimetallic Pd-Zn complexes as intermediates in Negishi cross-coupling reactions. rsc.org
The synthesis of functionalized isoquinolines can also proceed through various reactive intermediates depending on the reaction type. For example, the synthesis of isoquinoline (B145761) N-oxides can involve ionic pathways. nih.gov
Broader Research Implications and Future Directions in Chemical Synthesis
Strategic Scaffold Design for Chemical Biology Applications
The isoquinoline (B145761) core is recognized as a "privileged scaffold" in medicinal chemistry, owing to its prevalence in a wide array of biologically active natural products and synthetic drugs. nih.govijpsjournal.comrsc.orgnih.gov This framework's inherent ability to interact with various biological targets makes it an ideal starting point for the design of new therapeutic agents. The strategic incorporation of substituents, such as the iodo and methyl groups in 6-Iodo-3-methylisoquinoline, allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can modulate its biological activity.
The presence of the methyl group at the 3-position can influence the molecule's metabolic stability and its interaction with target proteins. The iodine atom at the 6-position is of particular interest for several reasons. Firstly, its size and lipophilicity can significantly impact the compound's pharmacokinetic profile. Secondly, the carbon-iodine bond can serve as a handle for further chemical modifications, enabling the creation of a library of derivatives for structure-activity relationship (SAR) studies. This strategic design makes this compound a promising candidate for the development of probes and lead compounds in chemical biology. For instance, the pyrrolo[2,1-a]isoquinoline (B1256269) scaffold, a more complex isoquinoline derivative, is found in lamellarins, which exhibit a wide range of biological activities, including cytotoxicity against tumor cells. rsc.org
Development of Novel Synthetic Methodologies Inspired by Isoquinoline Chemistry
The synthesis of substituted isoquinolines has been a subject of intense research, leading to the development of numerous classical and modern synthetic methods. nih.gov Traditional methods such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions have been instrumental in accessing the isoquinoline core. acs.orgrsc.orgorganic-chemistry.org However, the demand for more efficient and versatile strategies has spurred the development of novel methodologies.
Recent advancements have focused on transition-metal-catalyzed reactions, which offer milder reaction conditions and greater functional group tolerance. ijpsjournal.comrsc.org For example, palladium-catalyzed and ruthenium-catalyzed reactions have been successfully employed for the synthesis of highly substituted isoquinolines. nih.govrsc.org The synthesis of this compound could potentially be achieved through modifications of these modern techniques, for instance, by using appropriately substituted starting materials in a cyclization reaction. The development of synthetic routes to compounds like this compound not only provides access to the molecule itself but also contributes to the broader toolkit of synthetic organic chemistry, enabling the construction of other complex heterocyclic systems. The challenges associated with regioselectively introducing substituents onto the isoquinoline framework continue to inspire innovation in synthetic methodology. acs.org
Exploration of Bioisosteric Replacements within the Isoquinoline Framework
Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group of similar size, shape, and electronic properties, is a cornerstone of medicinal chemistry. openaccessjournals.comcambridgemedchemconsulting.comrroij.com This approach is often used to improve a compound's potency, selectivity, or pharmacokinetic properties. The isoquinoline scaffold of this compound provides a rich platform for the exploration of bioisosteric replacements.
The iodine atom, in particular, can be considered a bioisostere for other groups. For instance, it could be replaced with other halogens, a cyano group, or an ethynyl (B1212043) group to probe the effect of these changes on biological activity. nih.gov The replacement of a hydrogen atom with an iodine atom can also be considered a bioisosteric modification that can lead to enhanced biological interactions, such as halogen bonding. Furthermore, the entire this compound moiety could serve as a bioisostere for other bicyclic aromatic systems in larger drug molecules. The systematic exploration of such replacements can lead to a deeper understanding of the structural requirements for a desired biological effect and can guide the design of new and improved therapeutic agents. openaccessjournals.com
Potential Contributions to Ligand Design and Catalysis Research
The structural features of this compound make it an intriguing candidate for applications in ligand design and catalysis. The nitrogen atom in the isoquinoline ring can act as a coordination site for metal ions, making it a potential component of novel ligands for catalytic applications. The electronic properties of the isoquinoline ring, and consequently the coordinating ability of the nitrogen atom, can be tuned by the substituents on the ring.
The iodine atom at the 6-position offers a unique opportunity for the design of ligands with specific properties. Iodine is known to participate in halogen bonding, a non-covalent interaction that is increasingly being recognized for its importance in molecular recognition and crystal engineering. acs.org A ligand incorporating the this compound scaffold could therefore interact with a metal center through the nitrogen atom and simultaneously engage in halogen bonding with other components of the system, potentially influencing the stereochemical outcome of a catalytic reaction. Moreover, the carbon-iodine bond is a versatile functional group that can be used to anchor the ligand to a solid support or to introduce additional functionalities. Aromatic iodides are valuable substrates in a variety of transition metal-catalyzed cross-coupling reactions, which could be utilized to further elaborate the structure of ligands derived from this compound. mdpi.comacs.org
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
